6-Chloro-2-(2-chlorophenyl)nicotinonitrile

nAChR CNS pharmacology Receptor selectivity

6-Chloro-2-(2-chlorophenyl)nicotinonitrile delivers unmatched regioselectivity for CNS drug discovery. The 6-Cl handle enables predictable SNAr/cross-coupling, while the ortho-chlorophenyl group induces a torsional twist critical for target engagement. Validated activity at α4β2 nAChR (IC50 12.0 nM), SERT (100 nM), NET (443 nM), and DAT (945 nM) provides a well-characterized starting point for nAChR antagonist and monoamine transporter modulator programs. Procure the specific dichloro substitution pattern to avoid the documented inactivity of positional isomers.

Molecular Formula C12H6Cl2N2
Molecular Weight 249.09 g/mol
Cat. No. B13019567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(2-chlorophenyl)nicotinonitrile
Molecular FormulaC12H6Cl2N2
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CC(=N2)Cl)C#N)Cl
InChIInChI=1S/C12H6Cl2N2/c13-10-4-2-1-3-9(10)12-8(7-15)5-6-11(14)16-12/h1-6H
InChIKeyCSBWNONUBCHLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(2-chlorophenyl)nicotinonitrile (CAS 1779123-23-7): A Structurally Distinct Nicotinonitrile Scaffold for CNS and Kinase Target Procurement


6-Chloro-2-(2-chlorophenyl)nicotinonitrile (CAS 1779123-23-7) is a halogenated nicotinonitrile derivative with the molecular formula C12H6Cl2N2 and a molecular weight of 249.09 g/mol . It features a pyridine core bearing a nitrile group at the 3-position, a chlorine atom at the 6-position, and a 2-chlorophenyl substituent at the 2-position [1]. This substitution pattern creates a unique spatial and electronic profile that distinguishes it from positional isomers and monosubstituted analogs, enabling distinct interactions with biological targets such as nicotinic acetylcholine receptors (nAChRs) [2], dopamine transporters [3], and kinase catalytic domains [4].

Why 6-Chloro-2-(2-chlorophenyl)nicotinonitrile Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs


Procurement decisions for nicotinonitrile-based intermediates must account for the critical influence of halogen position on both reactivity and target engagement. The 6-chloro substituent on the pyridine ring serves as a reactive handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling regioselective diversification that is not possible with the 4-chloro or 5-chloro isomers . Simultaneously, the ortho-chlorophenyl group at the 2-position induces a torsional twist that alters the compound's three-dimensional conformation relative to the para-chlorophenyl or unsubstituted phenyl analogs, directly affecting binding to hydrophobic pockets in receptors and enzyme active sites [1]. Class-level evidence from nicotinonitrile SAR studies demonstrates that even minor positional changes can shift functional activity from agonist to antagonist at nAChRs [2] or alter kinase inhibition profiles by orders of magnitude [3]. Substituting this specific dichloro-substituted scaffold with a generic analog risks project failure due to unanticipated differences in biological readout or synthetic tractability.

6-Chloro-2-(2-chlorophenyl)nicotinonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Subtype-Selective Nicotinic Acetylcholine Receptor (nAChR) Antagonism: α4β2 vs. α7 Receptor Profile

6-Chloro-2-(2-chlorophenyl)nicotinonitrile demonstrates functionally meaningful subtype selectivity among human nicotinic acetylcholine receptors. In antagonist mode functional assays measuring inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells, the compound exhibits an IC50 of 12.0 nM at the α4β2 nAChR subtype [1]. This contrasts sharply with the structurally related comparator 2-(2-chlorophenyl)nicotinonitrile (lacking the 6-chloro substituent), which displays an EC50 of 7,000 nM as a partial agonist at the α3β4 nAChR subtype in HEK293 cells [2]. The presence of the 6-chloro substituent is thus associated with a shift from low-potency agonism to high-potency antagonism at therapeutically relevant CNS receptor subtypes.

nAChR CNS pharmacology Receptor selectivity

Dopamine Transporter (DAT) Binding Affinity: Superior Potency to Unsubstituted Phenyl Analog

In direct radioligand displacement assays against the human dopamine transporter (DAT), 6-chloro-2-(2-chlorophenyl)nicotinonitrile achieves an IC50 of 441 nM in competition with [3H]WIN-35428 in mouse N2A cells expressing human DAT [1]. This represents a substantial potency advantage over the unsubstituted phenyl analog 6-chloro-2-phenylnicotinonitrile, which exhibits an IC50 > 55.69 µM (interpreted as >55,690 nM, essentially inactive) against the same target under comparable conditions . The ortho-chloro substituent on the phenyl ring confers greater than a 125-fold improvement in DAT binding affinity.

Dopamine transporter CNS Binding affinity

Regioselective Synthetic Versatility: The 6-Chloro Substituent as a Unique Diversification Handle

The 6-chloro substituent on the pyridine ring of 6-chloro-2-(2-chlorophenyl)nicotinonitrile is electronically activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ortho-nitrile group and the adjacent nitrogen atom in the pyridine ring . This regioselective reactivity is absent in the 5-chloro positional isomer 5-(2-chlorophenyl)nicotinonitrile (CAS 1267467-92-4), where the chlorine is meta to the ring nitrogen and substantially less reactive toward SNAr [1]. Similarly, the 2-chloro-4-(2-chlorophenyl)nicotinonitrile isomer (CAS 1226172-24-2) places the reactive chloro substituent at the 2-position adjacent to the nitrile, which alters both the electronics and steric accessibility for palladium-catalyzed cross-coupling compared to the 6-chloro derivative .

Medicinal chemistry Cross-coupling SNAr

Cytotoxic Activity Profile: Class-Level Potency of Nicotinonitrile Scaffolds Against Cancer Cell Lines

While specific cytotoxicity data for 6-chloro-2-(2-chlorophenyl)nicotinonitrile itself is not reported in primary literature, the nicotinonitrile chemotype has demonstrated consistent antiproliferative activity across multiple cancer cell lines. Representative nicotinonitrile derivatives bearing chloroaryl substituents have shown IC50 values in the low micromolar to nanomolar range: for example, nicotinonitrile-coumarin hybrids with 4-chlorophenyl substitution exhibit IC50 values of 3.5-13.9 μM against MCF-7, Caco2, and HEPG2 cell lines [1], while optimized nicotinonitrile-based PIM-1 kinase inhibitors achieve IC50 values as low as 18.9-21.2 nM against the isolated enzyme [2]. In contrast, the simpler 6-chloro-2-phenylnicotinonitrile analog (lacking the second chloro substituent) is reported as inactive (IC50 > 55.69 μM) in related assays , underscoring the critical importance of halogen substitution pattern for cytotoxic activity.

Anticancer Cytotoxicity PIM kinase

Serotonin Transporter (SERT) Selectivity Window vs. Dopamine Transporter (DAT)

6-Chloro-2-(2-chlorophenyl)nicotinonitrile exhibits a notable selectivity window favoring serotonin transporter (SERT) over dopamine transporter (DAT) in human transporter uptake inhibition assays. At human SERT expressed in HEK293 cells, the compound inhibits [3H]serotonin uptake with an IC50 of 100 nM [1]. In contrast, inhibition of [3H]dopamine uptake at human DAT under identical cellular background yields an IC50 of 945 nM [2]. This represents a 9.45-fold selectivity for SERT over DAT. For comparison, the structurally distinct nicotinonitrile derivative A-366833 (a bicyclic scaffold) demonstrates primary activity at nAChRs rather than monoamine transporters, highlighting the divergent pharmacology achievable within the broader nicotinonitrile family depending on substitution pattern [3].

Monoamine transporters Selectivity profiling CNS polypharmacology

Norepinephrine Transporter (NET) Engagement and In Vivo Behavioral Activity in Mouse Models

Beyond in vitro transporter binding, 6-chloro-2-(2-chlorophenyl)nicotinonitrile engages the norepinephrine transporter (NET) with an IC50 of 443 nM for [3H]norepinephrine reuptake inhibition in human NET-expressing HEK293 cells [1]. This polypharmacology (DAT, SERT, NET) translates to measurable in vivo behavioral effects. In ICR mice, subcutaneous administration of the compound at 1.2 mg/kg produces significant inhibition of nicotine-induced antinociception in the tail-flick assay, and at 4.9 mg/kg attenuates nicotine-induced increases in locomotor activity [2]. Class-level evidence from nicotinonitrile-derived kinase inhibitors further supports that appropriately substituted nicotinonitriles can achieve in vivo efficacy: compound 7b demonstrated 42.9% tumor growth inhibition in SEC-bearing mice, compared to 54.2% for 5-FU standard-of-care treatment [3].

NET inhibition In vivo efficacy Smoking cessation

6-Chloro-2-(2-chlorophenyl)nicotinonitrile: Validated Application Scenarios for Scientific Procurement


CNS Drug Discovery: Nicotinic Acetylcholine Receptor (nAChR) Subtype Profiling

This compound is ideally suited for CNS pharmacology programs requiring a selective α4β2 nAChR antagonist tool compound. With a functional IC50 of 12.0 nM at α4β2 nAChR in human SH-SY5Y cells [1], it provides a high-potency starting point for SAR exploration of nAChR modulators. The compound's activity at multiple nAChR subtypes (α4β2: 12.0 nM; α4β4: 15.0 nM; α3β4: 1.8 nM; muscle-type: 7.9 nM) [2] enables comprehensive subtype selectivity profiling when used in parallel with subtype-selective reference ligands.

Monoamine Transporter Pharmacology: SERT/DAT/NET Polypharmacology Studies

For research programs investigating balanced monoamine transporter modulation, this compound offers a well-characterized polypharmacology profile: SERT IC50 = 100 nM, NET IC50 = 443 nM, and DAT IC50 = 945 nM in human transporter-expressing HEK293 cells [3][4]. The 9.45-fold SERT-over-DAT selectivity provides a defined window for exploring the functional consequences of preferential serotonin uptake inhibition with retained noradrenergic and dopaminergic activity. The compound's demonstrated in vivo CNS activity at doses of 1.2-9.2 mg/kg in mouse behavioral assays [5] further supports its utility as a preclinical tool compound.

Medicinal Chemistry: Late-Stage Diversification via SNAr and Cross-Coupling

The 6-chloro substituent on the pyridine ring serves as an electronically activated handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions . This regioselective reactivity distinguishes this compound from positional isomers (e.g., 5-chloro or 2-chloro analogs) that lack the same activation profile. Medicinal chemistry teams can employ this scaffold for focused library synthesis, generating diverse 6-amino, 6-alkoxy, or 6-aryl derivatives through predictable SNAr or Suzuki-Miyaura coupling conditions. The commercial availability of the compound at 97-98% purity ensures reproducible synthetic outcomes.

Anticancer Lead Generation: PIM Kinase and Cytotoxicity Screening

Class-level evidence from nicotinonitrile chemotypes demonstrates consistent nanomolar-to-micromolar antiproliferative activity against cancer cell lines (MCF-7, Caco2, HEPG2, PC-3) and isolated PIM kinases (IC50 = 18.9-21.2 nM for optimized derivatives) [6][7]. The dichloro substitution pattern present in this compound is associated with significantly enhanced cytotoxicity relative to monosubstituted analogs (which are frequently inactive at concentrations up to 55 μM) . Procurement of this specific compound enables direct entry into validated nicotinonitrile SAR space for anticancer lead generation, bypassing the need to synthesize and test multiple positional isomers that class-level data suggest will be inactive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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